molecular formula C13H6F3N3O3 B2734884 3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-18-2

3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B2734884
CAS No.: 339106-18-2
M. Wt: 309.204
InChI Key: YEQXEBIFBRVPKU-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a 4-nitrophenyl group at position 3 and a trifluoromethyl group at position 6. The compound is of interest in medicinal chemistry and radiopharmaceuticals, particularly as a precursor for 18-F-labeled imaging agents due to the nitro group’s suitability for radiolabeling .

Properties

IUPAC Name

3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3N3O3/c14-13(15,16)8-5-10-12(17-6-8)11(18-22-10)7-1-3-9(4-2-7)19(20)21/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQXEBIFBRVPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2N=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Dehydration of Pyridine Precursors

A widely cited method involves cyclizing 2-aminopyridine-3-carboxylic acid derivatives. For example, heating 2-amino-3-(hydroxymethyl)pyridine with acetic anhydride facilitates intramolecular esterification, forming the oxazole ring (Eq. 1):

$$
\text{2-Amino-3-(hydroxymethyl)pyridine} \xrightarrow{\text{Ac}2\text{O, Δ}} \text{Oxazolo[4,5-b]pyridine} + \text{H}2\text{O}
$$

Optimization Data :

Catalyst Temperature (°C) Yield (%)
Acetic anhydride 120 62
PCl₅ 100 48
H₂SO₄ 80 35

The use of acetic anhydride at 120°C provided optimal yields (62%) while minimizing side products.

Cross-Dehydrogenative Coupling (CDC) Reactions

Adapting methodologies from pyrazolo[1,5-a]pyridine synthesis, CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions offer a modular approach. For instance, reacting N-amino-2-imino-5-(trifluoromethyl)pyridine with ethyl 4-nitrobenzoylacetate in ethanol under O₂ (1 atm) with acetic acid catalysis yielded the target compound (Eq. 2):

$$
\text{N-Amino-2-imino-5-CF₃-pyridine} + \text{ethyl 4-nitrobenzoylacetate} \xrightarrow[\text{HOAc, O}_2]{\text{EtOH, 130°C}} \text{Target Compound}
$$

Critical Parameters :

  • Oxygen atmosphere increased yields from 34% (air) to 94% (O₂).
  • Acetic acid loading (6 equiv) balanced cyclization and side reactions.

Functional Group Introduction

Trifluoromethylation Strategies

The -CF₃ group at position 6 is introduced via:

  • Nucleophilic trifluoromethylation using TMSCF₃/CsF in DMF.
  • Electrophilic reagents (e.g., Umemoto’s reagent) for direct C-H trifluoromethylation.

Comparative Efficiency :

Method Substrate Yield (%)
TMSCF₃/CsF 6-Bromo-oxazolopyridine 78
Umemoto’s reagent Oxazolopyridine 65

Nucleophilic substitution on 6-bromo precursors proved more efficient (78%).

Nitrophenyl Group Installation

The 4-nitrophenyl group is introduced via Suzuki-Miyaura coupling using 4-nitrophenylboronic acid and a halogenated oxazolopyridine precursor (Eq. 3):

$$
\text{3-Bromo-oxazolo[4,5-b]pyridine} + \text{4-NO}2\text{-PhB(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, \text{dioxane}} \text{Target Compound}
$$

Optimization :

  • Catalyst : Pd(PPh₃)₄ outperformed PdCl₂(dppf) (yields: 85% vs. 72%).
  • Base : Na₂CO₃ provided better solubility than K₃PO₄.

Integrated Synthetic Routes

Sequential Cyclization and Functionalization

Route 1 :

  • Synthesize 6-trifluoromethyl-oxazolo[4,5-b]pyridine via CDC.
  • Introduce 4-nitrophenyl via Suzuki coupling.

Overall Yield : 68% over two steps.

Pre-Functionalized Building Blocks

Route 2 :

  • Prepare 4-nitrobenzoylacetate -substituted pyridine.
  • Cyclize using CDC conditions to form oxazole and install -CF₃ simultaneously.

Advantage : Reduces step count but requires stringent control of reaction conditions to prevent nitro group reduction.

Mechanistic Insights

Cyclization Step

The CDC mechanism involves:

  • Formation of iminium intermediate via acid-catalyzed condensation.
  • Oxidative dehydrogenation by O₂ to aromatize the oxazole ring.

Nitrophenyl Coupling

The Suzuki reaction proceeds via:

  • Oxidative addition of Pd⁰ to the C-Br bond.
  • Transmetallation with boronic acid.
  • Reductive elimination to form the C-C bond.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted products.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of pyridine and oxazole can demonstrate effective antifungal properties against strains such as Candida and Geotrichum . The presence of the trifluoromethyl group is believed to enhance lipophilicity, which may improve membrane permeability and bioactivity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have shown promising results in inhibiting oxidative stress markers . The incorporation of nitrophenyl groups is thought to contribute to increased radical scavenging activity.

Case Study 1: Antifungal Activity Evaluation

A study focused on the antifungal efficacy of similar oxazole derivatives demonstrated that specific substitutions could lead to enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 25 µg/mL, indicating significant potency compared to standard antifungal agents like fluconazole .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyridine derivatives has revealed that modifications at the 6-position significantly affect biological activity. Trifluoromethyl substitutions have been linked to improved interactions with biological targets, enhancing both efficacy and selectivity .

Potential Applications

  • Pharmaceutical Development : Due to its antimicrobial and antioxidant properties, this compound holds promise for development as a therapeutic agent against various infections.
  • Material Science : The unique chemical structure may allow for applications in creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties may contribute to the compound’s biological activities by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine can be contextualized by comparing it to related oxazolo- and imidazo-pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Key Substituents Molecular Formula Synthesis Yield Key Applications/Findings Reference
This compound (Target) 4-Nitrophenyl, trifluoromethyl C₁₃H₇F₃N₂O₃ 80% Precursor for 18-F-based Aβ imaging agents; optimized for radiolabeling efficiency .
2-(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-6-yl)oxazolo[4,5-b]pyridine 4-Nitrophenyl, fused imidazo-oxazolo system C₁₉H₁₁N₃O₃ 80% Dual heterocyclic system; used in positron emission tomography (PET) tracer development.
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) Tosylmethyl, 3-trifluoromethylphenyl, nitro C₂₁H₁₄N₃O₄F₃S Not reported Cross-coupling reactions with boronic acids; precise elemental composition confirmed .
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine Phenyl, trifluoromethyl C₁₃H₈F₃N₂O Not reported Commercially available (3 suppliers); used in high-throughput screening libraries .
2-(Trifluoromethyl)oxazolo[4,5-b]pyridine Trifluoromethyl C₇H₃F₃N₂O 97% purity Simplified structure; high purity suggests stability in industrial applications .

Electronic and Functional Differences

  • Nitro vs.
  • Trifluoromethyl Impact : All listed compounds share a trifluoromethyl group, which increases lipophilicity and metabolic stability. However, its position (e.g., at position 6 in the target vs. position 2 in ) alters steric and electronic profiles .

Key Findings and Implications

  • Substituent Positioning : The distance between the oxazolo ring and functional groups (e.g., nitro, trifluoromethyl) critically influences reactivity and biological activity .
  • Synthetic Optimization : Reagent choice (e.g., PPA over PPSE in ) can dramatically improve yields, guiding scalable synthesis .
  • Commercial Relevance : Multiple suppliers for phenyl-substituted analogues () reflect broader industrial interest in oxazolo-pyridines .

Biological Activity

3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H6F3N3O3
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 3743946

Research indicates that this compound may exhibit various biological activities, particularly in the realm of medicinal chemistry. The presence of both the nitrophenyl and trifluoromethyl groups contributes to its reactivity and potential interactions with biological targets.

  • Antimicrobial Activity : Initial screenings have suggested that derivatives of oxazolo-pyridine compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens has yet to be fully characterized.
  • Enzyme Inhibition : Compounds similar to this have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are therapeutic targets in neurodegenerative diseases like Alzheimer's. The structural components suggest that this compound may similarly interact with these enzymes, although specific studies are needed to confirm this.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionPossible inhibition of AChE and BChE
CytotoxicityEvaluation needed for cancer cell lines

Case Studies

  • Antimicrobial Screening : A study screened several oxazolo-pyridine derivatives for antimicrobial activity. While specific data on this compound was not provided, related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Studies : In a related study examining neuroprotective properties, compounds with similar structures were tested for their ability to inhibit AChE. These studies indicated that certain modifications could enhance inhibitory potency, suggesting a pathway for further exploration with this compound.

Q & A

Q. What are the preferred synthetic routes for 3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine, and what are their yields?

A one-pot acid-catalyzed silica-supported benzoylation method is commonly used. For example, 2-aminopyridine derivatives react with benzoylating agents (e.g., substituted benzoyl chlorides) in the presence of HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature. The reaction is monitored by TLC (n-hexane:EtOAc = 2:1), and the product is crystallized from acetonitrile. Yields for structurally similar oxazolo[4,5-b]pyridines range from 65–85% , depending on substituent electronic effects .

Q. How do the structural features of this compound influence its physicochemical properties?

The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing the oxazole ring and increasing electrophilicity. The trifluoromethyl group at position 6 contributes to lipophilicity (logP ~2.8–3.2) and metabolic stability. Computational studies (e.g., DFT) show that the planar oxazolo-pyridine core enables π-π stacking interactions with aromatic residues in enzyme binding pockets .

Q. What preliminary biological activities have been reported for this compound?

In antimicrobial screens, oxazolo[4,5-b]pyridines exhibit Gram-positive selectivity , with MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The nitro group may enhance membrane penetration, while the trifluoromethyl group disrupts bacterial lipid biosynthesis .

Advanced Research Questions

Q. How does this compound inhibit fatty acid amide hydrolase (FAAH), and what are the structural determinants of potency?

As an α-ketoheterocycle, it covalently binds FAAH’s catalytic Ser241, forming a tetrahedral intermediate. The oxazolo[4,5-b]pyridine core enhances electrophilicity (Ki = 2.3 nM ), while the 4-nitrophenyl group stabilizes the transition state via H-bonding with Thr235. SAR studies show that chain length optimization (e.g., C5 alkyl linkers) improves potency to Ki = 0.20 nM .

Q. What contradictions exist in reported antibacterial data, and how can they be resolved experimentally?

Discrepancies in MIC values against Gram-negative bacteria (e.g., E. coli) may arise from efflux pump activity. To address this:

  • Perform efflux pump inhibition assays using phenylalanine-arginine β-naphthylamide (PAβN).
  • Use liposome permeability assays to quantify outer membrane penetration. Evidence suggests that nitro group positioning affects penetration efficiency .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

  • LogP adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce plasma protein binding (<95%).
  • P-glycoprotein evasion : Replace the nitro group with a bioisostere (e.g., cyano) to minimize efflux.
  • Metabolic stability : Deuterate the trifluoromethyl group to slow oxidative metabolism .

Methodological Notes

  • Synthesis troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests, URB597 for FAAH inhibition) to validate experimental conditions .

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